molecular formula C21H22FNO4 B2800515 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine CAS No. 1396684-93-7

1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine

Cat. No.: B2800515
CAS No.: 1396684-93-7
M. Wt: 371.408
InChI Key: TWPTWOYBZCLADS-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine is a complex organic compound that features a benzodioxole ring, a fluorophenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Fluorophenyl Group: This step might involve the reaction of a fluorophenyl halide with a suitable nucleophile.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.

    Coupling Reactions: The final compound is formed by coupling the benzodioxole and fluorophenyl groups with the piperidine ring under specific conditions, often using catalysts and solvents.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols or amines.

    Substitution: Halogenation or nitration can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(4-chlorophenyl)methoxy]methyl}piperidine
  • 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(4-bromophenyl)methoxy]methyl}piperidine

Uniqueness

1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO4/c22-18-4-1-15(2-5-18)12-25-13-16-7-9-23(10-8-16)21(24)17-3-6-19-20(11-17)27-14-26-19/h1-6,11,16H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPTWOYBZCLADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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